molecular formula C12H15NO5 B152181 Carbobenzoxyhomoserine CAS No. 41088-85-1

Carbobenzoxyhomoserine

Cat. No.: B152181
CAS No.: 41088-85-1
M. Wt: 253.25 g/mol
InChI Key: UBXPAGGJJMSWLC-SNVBAGLBSA-N
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Description

Carbobenzoxyhomoserine (CBH) is a synthetic amino acid that has been used in scientific research for decades. It is a versatile molecule that can be used in a variety of applications, including synthesis of other compounds, as a biochemical tool, and as a therapeutic agent. CBH is a synthetic derivative of the naturally occurring amino acid homoserine, and is composed of a carbon-carbon bond and a benzene ring. This structure gives CBH unique properties that make it useful in a variety of research applications.

Scientific Research Applications

Understanding Cell Growth and Apoptosis Mechanisms

Carbobenzoxyhomoserine, also known as MG132, is a peptide aldehyde effectively blocking the proteolytic activity of the 26S proteasome complex. Research has shown that MG132 can inhibit the growth of human cervix cancer HeLa cells, inducing cell cycle arrest and triggering apoptosis. It has been observed that MG132 treatment leads to an increase in intracellular reactive oxygen species (ROS) and a depletion of intracellular glutathione (GSH) content. This suggests that the changes in ROS and GSH due to MG132 are closely related to apoptosis in HeLa cells (Han et al., 2009).

Neuroprotective Effects in Chronic Cerebrovascular Insufficiency

A study on the effects of N-(4-acetoxybenzoyl)potassium glycinate, a conjugate of hydroxybenzoic acid with glycine, showed significant improvement in sensory-motor and cognitive functions in animals with chronic cerebrovascular insufficiency (CCI). This compound's neuroprotective effect was found to be comparable to that of the reference drug citicoline, suggesting its potential application in treating sensory-motor and cognitive impairments associated with CCI (Verkholyak et al., 2022).

Dermal Metabolism and Hydrolysis Studies

Parabens, including esters of hydroxybenzoic acid, are widely used as anti-microbial agents in various products. Understanding the dermal absorption and hydrolysis of parabens is crucial for evaluating their disposition and potential toxicity after dermal exposure. A study comparing paraben metabolism in human and minipig skin found that parabens are hydrolysed by carboxylesterases to hydroxybenzoic acid, and the minipig is a suitable model for assessing dermal absorption and hydrolysis of parabens in humans. This research contributes to understanding the metabolic fate of parabens and their potential implications for human health (Jewell et al., 2007).

Safety and Hazards

When handling carbobenzoxyhomoserine, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Mechanism of Action

Biochemical Pathways

Homoserine is an intermediate in the biosynthesis of cystathionine, threonine, and methionine

Pharmacokinetics

Its lipophilicity, as indicated by Log Po/w values, ranges from 0.58 to 1.57 . These properties could potentially impact the bioavailability of Cbz-D-Homoserine.

Action Environment

It’s recommended to store the compound in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature might affect its stability.

Properties

IUPAC Name

(2R)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXPAGGJJMSWLC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194046
Record name Carbobenzoxyhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41088-85-1
Record name Carbobenzoxyhomoserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041088851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbobenzoxyhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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